
Ethyl Docetaxel
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Docetaxel is an antineoplastic agent used in the management of multiple metastatic and non-resectable tumor types . It is a member of the taxoid class of antineoplastic agents . It is a semi-synthetic drug prepared from a precursor extracted from the plant Taxus baccata .
Synthesis Analysis
Docetaxel is synthesized by a 34-step total synthesis process. Inter- and intramolecular radical coupling reactions allow for the connection of the A- and C-rings and cyclization of the B-ring, respectively . The ABC-ring is then converted to the target by newly devised functional and protective group manipulations .Molecular Structure Analysis
Docetaxel’s primary mechanism of action is to bind beta-tubulin, enhancing its proliferation and stabilizing its conformation . This inhibits the proper assembly of microtubules into the mitotic spindle, arresting the cell cycling during G2/M .Chemical Reactions Analysis
The chemical reactions of Docetaxel involve its interaction with microtubules. It binds to beta-tubulin, enhancing its proliferation and stabilizing its conformation . This inhibits the proper assembly of microtubules into the mitotic spindle, arresting the cell cycling during G2/M .Physical And Chemical Properties Analysis
Docetaxel is a complex diterpenoid molecule and a semisynthetic analogue of paclitaxel . It is a member of the taxoid class of antineoplastic agents . It is a semi-synthetic drug prepared from a precursor extracted from the plant Taxus baccata .Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Ethyl Docetaxel, primarily known as Docetaxel, is a chemotherapeutic agent widely used in cancer treatment. It exhibits significant cytotoxic activity against various cancer cell lines, including breast cancer, prostate cancer, and non-small cell lung cancer (NSCLC). The drug enhances microtubule assembly and stabilizes microtubules, disrupting normal cell division and exhibiting antitumor activity. Clinical trials have shown Docetaxel's efficacy in treating metastatic breast cancer, castration-resistant prostate cancer, and NSCLC, both as a monotherapy and in combination with other antineoplastic agents. Its activity in diseases other than breast and lung cancer, such as ovarian, gastric, and pancreatic cancers, has also been explored, showing response rates ranging from moderate to significant in different tumor types (Lyseng-Williamson & Fenton, 2005), (Shepard & Dreicer, 2010), (Qi et al., 2015), (Fulton & Spencer, 1996).
Nanotechnology and Drug Delivery
Advances in nanotechnology have led to the development of nanocarriers for the delivery of Docetaxel, aiming to improve its efficacy and specificity while reducing its side effects. Docetaxel's low oral bioavailability, poor aqueous solubility, and susceptibility to hepatic first-pass metabolism pose challenges in its administration. Nanocarriers can passively target cancer cells through enhanced permeability and retention effect, mitigating the drug's toxicity in normal tissue. This is especially significant in the treatment of lung cancer, where nanocarriers have shown promise in delivering Docetaxel effectively (Razak et al., 2021).
Pharmacokinetics and Variability
The pharmacokinetics of Docetaxel, including its absorption, distribution, metabolism, and excretion, are complex and characterized by large inter-individual variability (IIV). Factors influencing Docetaxel pharmacokinetics include liver impairment, drug-drug interactions, gender, castration status, and pharmacogenetics. Understanding these factors is crucial for optimizing the drug's efficacy and reducing toxicity (Nieuweboer et al., 2015).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
154044-47-0 |
|---|---|
Produktname |
Ethyl Docetaxel |
Molekularformel |
C44H55NO14 |
Molekulargewicht |
821.917 |
InChI |
InChI=1S/C44H55NO14/c1-9-40(4,5)59-39(53)45-31(25-16-12-10-13-17-25)33(49)38(52)56-27-21-44(54)36(57-37(51)26-18-14-11-15-19-26)34-42(8,35(50)32(48)30(23(27)2)41(44,6)7)28(47)20-29-43(34,22-55-29)58-24(3)46/h10-19,27-29,31-34,36,47-49,54H,9,20-22H2,1-8H3,(H,45,53)/t27-,28-,29+,31-,32+,33+,34-,36-,42+,43-,44+/m0/s1 |
InChI-Schlüssel |
MQCPMAHSFASPOM-BGKJQISDSA-N |
SMILES |
CCC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)O)C)OC(=O)C6=CC=CC=C6)O)O |
Synonyme |
(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-Acetoxy-4,6,11-trihydroxy-9-(((2R,3S)-2-hydroxy-3-(((tert-pentyloxy)carbonyl)amino)-3-phenylpropanoyl)oxy)-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[3,4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-De(4-sulfonamidophenyl)-N'-[4-sulfonamido(phenyl-d4)] Celecoxib](/img/structure/B585431.png)
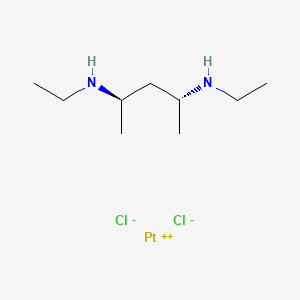
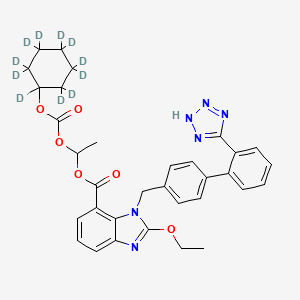
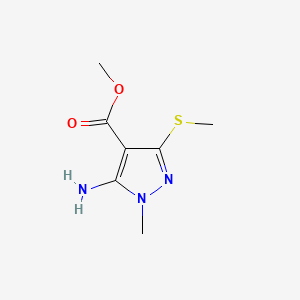
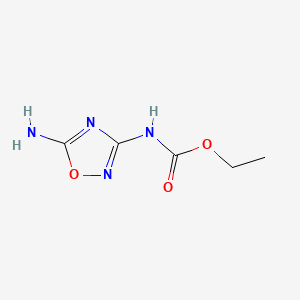
![(4S,8aR)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B585441.png)
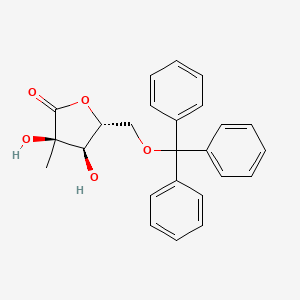
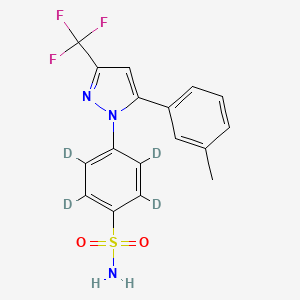
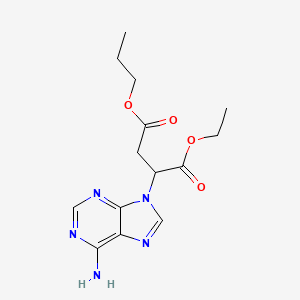
![[(2R)-2-Amino-5-oxopyrrolidin-1-yl]acetic acid](/img/structure/B585451.png)
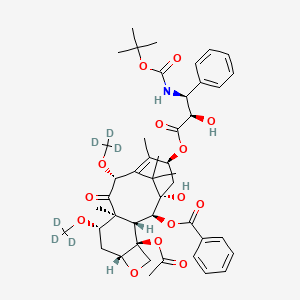
![Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B585454.png)